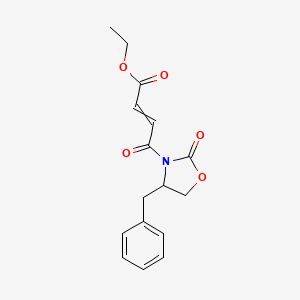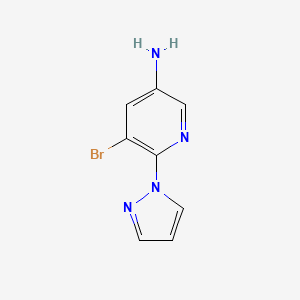
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and tert-butyl bromide.
Alkylation: Carbazole is alkylated with tert-butyl bromide in the presence of a strong base such as potassium carbonate to introduce the tert-butyl groups at the 3 and 6 positions.
Coupling Reaction: The alkylated carbazole is then subjected to a coupling reaction with 9H-carbazole-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups.
科学的研究の応用
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a material in OLEDs and OPVs due to its excellent photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
作用機序
The mechanism of action of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole depends on its specific application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs.
In Photocatalysis: It absorbs light and generates reactive species that can degrade pollutants.
In Biological Systems: The compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways.
類似化合物との比較
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the additional carbazole moiety.
9-(9H-carbazol-3-yl)-9H-carbazole: Does not have the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure but without the additional carbazole unit.
Uniqueness
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is unique due to the presence of both tert-butyl groups and an additional carbazole moiety, which enhances its photophysical properties and makes it suitable for advanced applications in organic electronics and photocatalysis.
特性
分子式 |
C32H32N2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |
InChI |
InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |
InChIキー |
VFELXTMQARYVGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


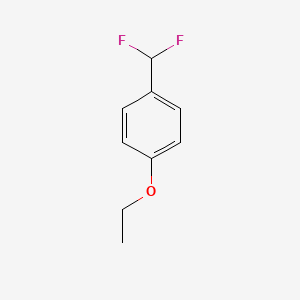
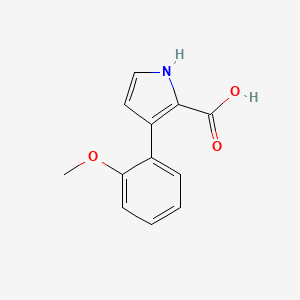

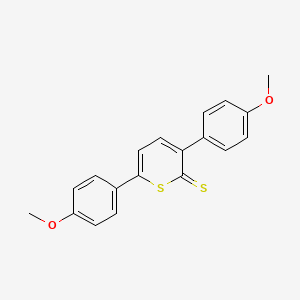
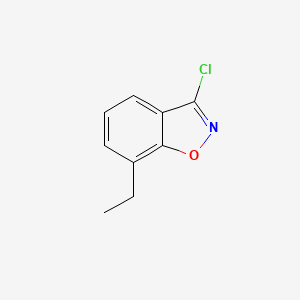
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)

